molecular formula C12H18N4S B3251666 Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- CAS No. 210700-64-4

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-

Cat. No.: B3251666
CAS No.: 210700-64-4
M. Wt: 250.37 g/mol
InChI Key: AXTATRPIRYPVLG-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- is a chemically complex compound with the molecular formula C12H18N4S and a molecular weight of 250.36 g/mol. This compound has garnered attention in the field of biomedicine due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant activities.

Preparation Methods

The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- typically involves the reaction of N,N-diethylhydrazinecarbothioamide with 6-methyl-2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction under Good Manufacturing Practice (GMP) conditions to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound’s biological activities, such as anti-inflammatory and antioxidant properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the treatment of conditions like arthritis and other inflammatory disorders.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- can be compared with other similar compounds, such as:

    Thiosemicarbazides: These compounds share a similar structural motif and exhibit comparable biological activities, including antimicrobial and antitumor properties.

    Pyridine derivatives: Compounds containing the pyridine ring often display diverse pharmacological activities, making them valuable in drug discovery.

The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]- lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological effects.

Properties

IUPAC Name

1,1-diethyl-3-[(6-methylpyridin-2-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTATRPIRYPVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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